molecular formula C8H3ClF6 B7987995 2-Chloro-1-fluoro-4-pentafluoroethyl-benzene CAS No. 1429056-46-1

2-Chloro-1-fluoro-4-pentafluoroethyl-benzene

Cat. No.: B7987995
CAS No.: 1429056-46-1
M. Wt: 248.55 g/mol
InChI Key: LBIMJSYYFJJFRC-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-pentafluoroethyl-benzene is a specialized organic compound characterized by the presence of chlorine, fluorine, and pentafluoroethyl groups attached to a benzene ring. This compound is a colorless to pale yellow liquid with a distinctive odor. It is primarily used as an intermediate in organic synthesis and has applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize 2-Chloro-1-fluoro-4-pentafluoroethyl-benzene involves the reaction of 2-chloro-4-fluorotoluene with pentafluoroethyl iodide in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using automated reactors. The process includes the careful handling of reagents and optimization of reaction parameters to maximize efficiency and minimize waste. The final product is purified through distillation or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-4-pentafluoroethyl-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce alcohols, ketones, or other related compounds .

Scientific Research Applications

2-Chloro-1-fluoro-4-pentafluoroethyl-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-pentafluoroethyl-benzene involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. The pentafluoroethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorotoluene
  • 2-Chloro-1-fluoro-4-trifluoromethylbenzene
  • 2-Chloro-1-fluoro-4-difluoromethylbenzene

Uniqueness

2-Chloro-1-fluoro-4-pentafluoroethyl-benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it suitable for specialized applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2-chloro-1-fluoro-4-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6/c9-5-3-4(1-2-6(5)10)7(11,12)8(13,14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIMJSYYFJJFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501192651
Record name Benzene, 2-chloro-1-fluoro-4-(1,1,2,2,2-pentafluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429056-46-1
Record name Benzene, 2-chloro-1-fluoro-4-(1,1,2,2,2-pentafluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429056-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-chloro-1-fluoro-4-(1,1,2,2,2-pentafluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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